

Potential research areas for 5,7-Dibromo-1H-indole

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Compound of Interest

Compound Name: 5,7-Dibromo-1H-indole

Cat. No.: B1581742

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An In-depth Technical Guide to the Potential Research Areas for **5,7-Dibromo-1H-indole**

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and its versatile chemical reactivity.^{[1][2][3]} The strategic introduction of bromine atoms onto this privileged structure can significantly modulate its physicochemical and electronic properties, opening new avenues for innovation. This guide focuses on **5,7-Dibromo-1H-indole**, a halogenated indole with untapped potential. We will delve into its core characteristics, propose novel research trajectories in drug discovery and organic electronics, and provide detailed, actionable experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to catalyze further exploration of this promising molecular entity.

Core Characteristics of 5,7-Dibromo-1H-indole

5,7-Dibromo-1H-indole (CAS No: 36132-08-8) is a dibrominated derivative of indole, a bicyclic aromatic heterocycle.^[4] The bromine atoms at the C5 and C7 positions of the benzene ring create a unique electronic and steric profile, making it a valuable building block for complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of **5,7-Dibromo-1H-indole** is presented in the table below. These properties are essential for designing synthetic routes and predicting its behavior in biological and material systems.

Property	Value	Source
Molecular Formula	C ₈ H ₅ Br ₂ N	[4][5]
Molecular Weight	274.94 g/mol	[4][5]
Melting Point	67-72 °C	[5]
Appearance	Powder	
IUPAC Name	5,7-dibromo-1H-indole	[4]
SMILES	<chem>C1=CNC2=C(C=C(C=C21)Br)Br</chem>	[4]
InChIKey	JBAQNCIQGHTHGK-UHFFFAOYSA-N	[4]

Reactivity Profile

The reactivity of **5,7-Dibromo-1H-indole** is governed by the indole nucleus and the two bromine substituents. The indole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton is acidic and can be deprotonated to form an indolyl anion, which can then be alkylated or acylated.

The C-Br bonds at the C5 and C7 positions are amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a diverse array of substituents, making **5,7-Dibromo-1H-indole** a versatile scaffold for library synthesis. Furthermore, the bromine atoms can participate in halogen-metal exchange reactions to generate organometallic intermediates.[5]

Potential Research Areas in Medicinal Chemistry

The indole moiety is a well-established pharmacophore, and halogenation can enhance biological activity.[1][2][6] **5,7-Dibromo-1H-indole** serves as an excellent starting point for the

development of novel therapeutics across several disease areas.

Anticancer Agents

Rationale: Bromoindole derivatives have shown promise as anticancer agents by targeting various oncogenic pathways.[6] The 5,7-dibromo substitution pattern can be exploited to synthesize novel kinase inhibitors, microtubule-destabilizing agents, or DNA-intercalating compounds.

Proposed Research:

- **Synthesis of Novel Kinase Inhibitors:** Design and synthesize a library of 3-substituted 5,7-dibromoindole derivatives to target kinases implicated in cancer, such as EGFR, VEGFR, or RET.[7] The C3 position can be functionalized with various aromatic and heteroaromatic groups via Friedel-Crafts or Vilsmeier-Haack reactions followed by further modifications.
- **Development of Apoptosis Inducers:** Explore the synthesis of 5,7-dibromo-isatin derivatives. Isatin (1H-indole-2,3-dione) is a known scaffold for anticancer drugs, and the dibromo substitution could enhance pro-apoptotic activity.

Experimental Protocol: Synthesis of a 3-Aryl-5,7-dibromoindole Derivative

This protocol describes a hypothetical synthesis of a 3-aryl derivative, a potential kinase inhibitor scaffold.

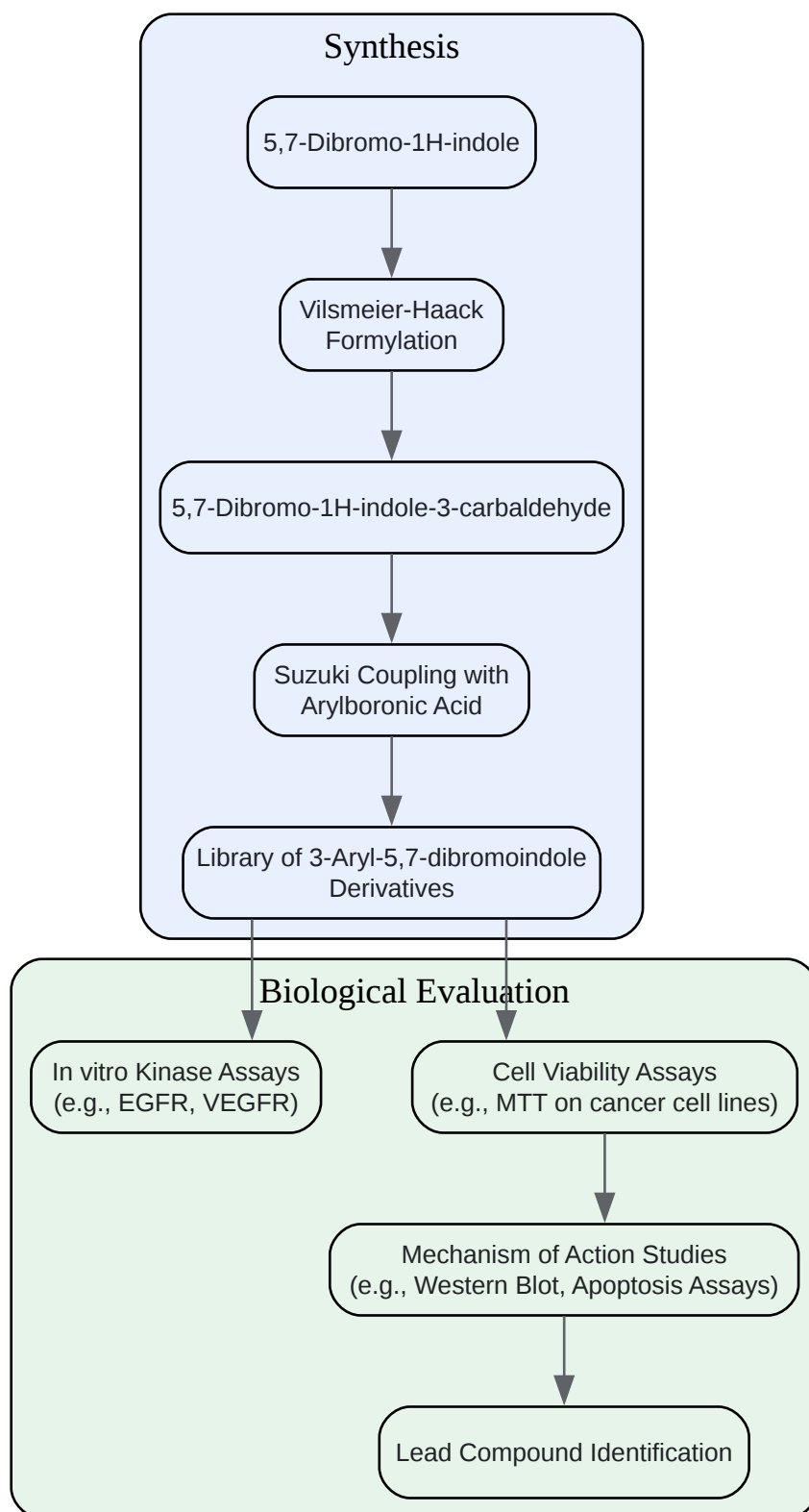
Step 1: Vilsmeier-Haack Formylation of **5,7-Dibromo-1H-indole**

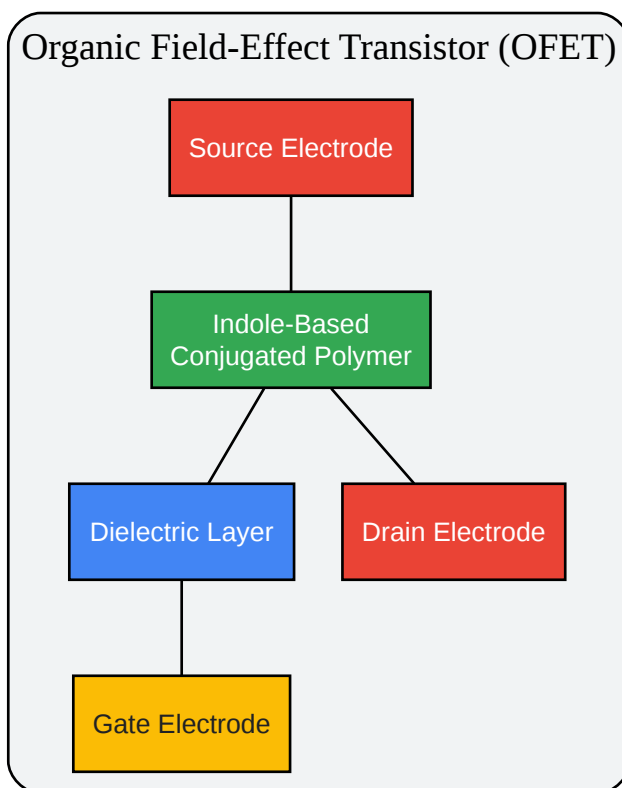
- To a stirred solution of **5,7-Dibromo-1H-indole** (1.0 eq) in anhydrous DMF (10 vol) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
- Filter the resulting precipitate, wash with water, and dry to obtain **5,7-Dibromo-1H-indole-3-carbaldehyde**.

Step 2: Suzuki Coupling with an Arylboronic Acid

- Combine **5,7-Dibromo-1H-indole-3-carbaldehyde** (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq) in a reaction vessel.
- Add a solvent system such as dioxane/water (4:1) and a base (e.g., K_2CO_3 , 3.0 eq).
- Purge the mixture with nitrogen or argon and heat to 80-100 °C for 4-12 hours.
- Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 3-aryl-5,7-dibromoindole derivative.

Workflow for Synthesis and Biological Evaluation





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